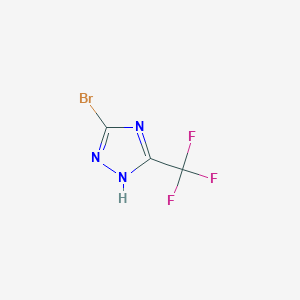

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

説明

The compound "3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole" is a halogenated triazole derivative. Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of poly-substituted triazoles can be achieved through regioselective alkylation and cross-coupling reactions. For instance, 4-bromo-NH-1,2,3-triazoles can be alkylated with alkyl halides in the presence of K2CO3 in DMF, followed by Suzuki cross-coupling to yield 2,4,5-trisubstituted triazoles . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds can undergo regioselective cyclization with alkyl and aryl azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles, highlighting the directing role of the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, shows dihedral angles between the triazole rings and the benzene ring, indicating the influence of substituents on the molecular conformation .

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole can react with alkynes, alkenes, and diazomethane to form various adducts through nucleophilic or electrophilic addition. The sodium triazolide derived from this compound can further react with halogen compounds to yield a range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The physicochemical properties of S-derivatives of triazoles have been studied, revealing high yields in alkylation reactions and potential antibacterial activity against various microorganisms .

科学的研究の応用

Synthesis and Chemical Reactivity

Functional Derivatives of 1,2,4-Triazole : Research highlights the development of new synthesis methods for functional derivatives of 1,2,4-triazole, focusing on increasing biological activity through strategic modifications. The introduction of fluorine-containing substituents is noted for improving lipophilicity and reducing toxicity compared to non-fluorinated analogues. Such derivatives, including 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole, are explored for their reactivity and potential applications in pharmacy, agrochemistry, and photography (Holovko-Kamoshenkova et al., 2020).

Corrosion Inhibition : A study on triazole Schiff bases, including derivatives of 1,2,4-triazole, demonstrated their effectiveness as corrosion inhibitors on mild steel in acidic media. These findings suggest potential industrial applications in protecting metal surfaces against corrosion, underscoring the chemical utility of triazole compounds (Chaitra et al., 2015).

Antimicrobial Agents : New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized as novel antimicrobial agents. These compounds showed significant activity against various microorganisms, indicating their potential use in developing new antibiotics and antifungal agents (Kaplancikli et al., 2008).

Material Science and Energetic Materials

- Dense Stable Energetic Materials : Research on 4-(trifluoromethyl- or pentafluorosulfanyl)-substituted mono- and poly-1,2,3-triazole compounds explored their use as dense stable energetic materials. These compounds exhibit high densities, favorable detonation properties, thermal stability, and insensitivity to impact, making them comparable to traditional explosives like TNT (Garg & Shreeve, 2011).

Safety And Hazards

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLNRDIDHQSRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610940 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

CAS RN |

1185320-36-8 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)